Angelol K

Descripción general

Descripción

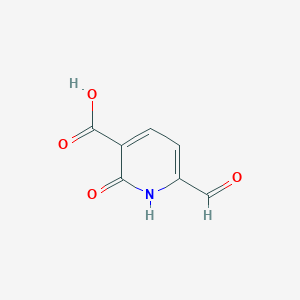

Angelol K is a coumarin isolated from the roots of Angelica sinensis . It’s a natural product that shows significant activity on human platelet aggregation .

Synthesis Analysis

Angelol K can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial fermentation. The most common method is the extraction from Angelica keiskei roots, which involves the use of solvents such as ethanol, methanol, or water.Physical And Chemical Properties Analysis

Angelol K is a yellow crystalline powder. It has a molecular weight of 376.15 g/mol . It’s soluble in methanol, ethanol, and acetone, but insoluble in water.Aplicaciones Científicas De Investigación

Inhibition of Platelet Aggregation

Angelol K, along with other angelol-type coumarins, has been identified in extracts from the root of Angelica pubescence. Notably, angelols, including angelol K, have shown significant activity in inhibiting human platelet aggregation. This suggests potential applications in the treatment or prevention of conditions related to abnormal blood clotting or platelet aggregation disorders (Liu, Xu, Yao, & Kobayashi, 1995).

Metabolite Analysis

In a systematic analysis of the metabolites of Angelol B (a compound closely related to Angelol K) using UPLC-Q-TOF-MS, the study revealed the complexity of Angelicae Pubescentis Radix (APR) metabolites in vivo. This research contributes to understanding the pharmacokinetics and potential therapeutic effects of angelol compounds, including Angelol K (Wan et al., 2019).

Structural Characterization

Research focusing on the root of Angelica pubescens MAXIM. has identified and characterized several angelol-type prenylcoumarins, including Angelol K. Detailed chemical and spectral analyses have been crucial in understanding the structure of these compounds, which is essential for exploring their potential therapeutic applications (Baba, Matsuyama, & Kozawa, 1982).

Potential Anti-Cancer Properties

In a study focused on Campylotropis hirtella, a plant used in traditional Chinese medicine for treating benign prostate hyperplasia, several coumarins, including Angelol K derivatives, demonstrated inhibitory activity on prostate-specific antigen secreted from LNCaP cells. This suggests potential anti-cancer properties of Angelol K and related compounds (Han et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

Angelol K is a natural compound isolated from the roots of Angelica sinensis . It has been suggested that angelol k shows significant activity on human platelet aggregation .

Mode of Action

It is known to exhibit significant activity on human platelet aggregation . This suggests that Angelol K may interact with its targets, potentially influencing platelet function and contributing to its biological effects.

Result of Action

Its activity on human platelet aggregation suggests that it may have effects at the molecular and cellular levels, potentially influencing platelet function and blood coagulation

Action Environment

It is known that environmental factors can significantly influence the action of various compounds These factors may include the physical and social environment, as well as individual behaviors and lifestyle factors

Propiedades

IUPAC Name |

[(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHUBXAYVOCLNA-PWZGUCPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@@H](C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Angelol K | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol](/img/structure/B1640464.png)

![4-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B1640477.png)

![(2R,3R,4R,5R)-2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1640481.png)

![(1S,4S)-2-Pyridazin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1640529.png)